Welcome to the BenchChem Online Store!
molecular formula C9H22N2O B8709265 3-{[3-(Dimethylamino)propyl](methyl)amino}propan-1-OL CAS No. 62237-10-9

3-{[3-(Dimethylamino)propyl](methyl)amino}propan-1-OL

Cat. No. B8709265
M. Wt: 174.28 g/mol
InChI Key: YNRLEYANFPVBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04430455

Procedure details

Under stirring, 15 g. ethyl acrylate was added to 11.6 g. N,N,N'-trimethyl-propane-1,3-diamine. Stirring was continued 8 hours at room temperature and the mixture was then heated to 80° C. for 16 hours before stripping the solvent in vacuo. The residue was dissolved in 75 ml. ether and added to a slurry of 2.1 g. LiAlH4 in 100 ml. of ether. This mixture was refluxed 2 hours. After cooling, ethyl acetate and then aqueous HCl were added and the mixture was stirred one hour. The clear, two-phase system was separated. The organic layer was dried over MgSO4, filtered, stripped of solvent, and the residue was distilled at 70°-75° C./0.4 mm, producing pure N,N,N'-trimethyl-N'-(3-hydroxypropyl)propane-1,3-diamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=O)[CH:2]=[CH2:3].[CH3:8][N:9]([CH3:15])[CH2:10][CH2:11][CH2:12][NH:13][CH3:14].[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl>C(OCC)(=O)C.CCOCC>[CH3:8][N:9]([CH3:15])[CH2:10][CH2:11][CH2:12][N:13]([CH3:14])[CH2:3][CH2:2][CH2:1][OH:5] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCNC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 75 ml
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The clear, two-phase system was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 70°-75° C./0.4 mm

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(CCCN(CCCO)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.